molecular formula C14H19N3O2S B7764176 4-ethoxycarbonyl-N-phenylpiperazine-1-carboximidothioic acid

4-ethoxycarbonyl-N-phenylpiperazine-1-carboximidothioic acid

Cat. No.: B7764176
M. Wt: 293.39 g/mol
InChI Key: KRSUJIFFJBSYAX-UHFFFAOYSA-N
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Description

The compound identified as “4-ethoxycarbonyl-N-phenylpiperazine-1-carboximidothioic acid” is a chemical entity with various applications in scientific research and industry

Preparation Methods

The synthesis of 4-ethoxycarbonyl-N-phenylpiperazine-1-carboximidothioic acid involves specific chemical routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired compound along with imidazolium chloride as a byproduct . The process requires careful handling of reagents and maintenance of anhydrous conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-ethoxycarbonyl-N-phenylpiperazine-1-carboximidothioic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: It can also be reduced using appropriate reducing agents to yield reduced forms.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

    Common Reagents and Conditions: The reactions typically involve reagents such as phosgene, imidazole, and other nucleophiles or bases.

Scientific Research Applications

4-ethoxycarbonyl-N-phenylpiperazine-1-carboximidothioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-ethoxycarbonyl-N-phenylpiperazine-1-carboximidothioic acid exerts its effects involves its interaction with specific molecular targets. For instance, in peptide synthesis, it facilitates the formation of peptide bonds by acting as a coupling agent. The compound’s reactivity with nucleophiles and bases plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

4-ethoxycarbonyl-N-phenylpiperazine-1-carboximidothioic acid can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific applications and reactivity.

Properties

IUPAC Name

4-ethoxycarbonyl-N-phenylpiperazine-1-carboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-2-19-14(18)17-10-8-16(9-11-17)13(20)15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSUJIFFJBSYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=NC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=NC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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